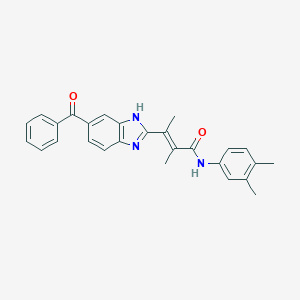![molecular formula C30H22FN3O5 B290099 (3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)
(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime is a synthetic compound that has gained significant interest in scientific research. It is a derivative of synthetic cannabinoids and has been developed as a potential tool for studying the endocannabinoid system.
Mechanism of Action
The mechanism of action of (3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, (3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime increases the levels of anandamide in the body, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime are primarily related to the increased levels of anandamide in the body. Anandamide is an endocannabinoid that has been shown to have a range of physiological and biochemical effects, including pain relief, anti-inflammatory effects, and neuroprotection.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime is its potency and selectivity as an FAAH inhibitor. This makes it a valuable tool for studying the endocannabinoid system and the role of anandamide in physiological and biochemical processes. However, one of the limitations of this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research involving (3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime. One area of interest is the potential therapeutic applications of FAAH inhibitors, particularly in the treatment of pain and inflammation. Another area of interest is the development of more potent and selective FAAH inhibitors, which may have greater utility as research tools and potential therapeutics. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime and its potential for off-target effects.
Synthesis Methods
The synthesis of (3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime involves the reaction of 3-fluorobenzaldehyde with phenylacetylene in the presence of a palladium catalyst. The resulting product is then reacted with 1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthaldehyde in the presence of hydroxylamine hydrochloride to yield the final product.
Scientific Research Applications
(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime has been used extensively in scientific research to study the endocannabinoid system. It has been shown to be a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, (3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime increases the levels of anandamide in the body, leading to a range of physiological and biochemical effects.
properties
Molecular Formula |
C30H22FN3O5 |
|---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
[(E)-[(3-fluorophenyl)-phenylmethylidene]amino] 1-(4,6-dimethoxypyrimidin-2-yl)oxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C30H22FN3O5/c1-36-25-18-26(37-2)33-30(32-25)38-28-23-14-7-6-9-19(23)15-16-24(28)29(35)39-34-27(20-10-4-3-5-11-20)21-12-8-13-22(31)17-21/h3-18H,1-2H3/b34-27+ |
InChI Key |
QZVJHKHFGSZPMJ-DNGXXSEMSA-N |
Isomeric SMILES |
COC1=CC(=NC(=N1)OC2=C(C=CC3=CC=CC=C32)C(=O)O/N=C(\C4=CC=CC=C4)/C5=CC(=CC=C5)F)OC |
SMILES |
COC1=CC(=NC(=N1)OC2=C(C=CC3=CC=CC=C32)C(=O)ON=C(C4=CC=CC=C4)C5=CC(=CC=C5)F)OC |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=C(C=CC3=CC=CC=C32)C(=O)ON=C(C4=CC=CC=C4)C5=CC(=CC=C5)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(4-Chlorophenyl)-15-(3,5-dimethylpyrazol-1-yl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene](/img/structure/B290017.png)
![3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B290019.png)
![3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B290020.png)
![3,4-Diphenylthieno[2,3-c]pyridazine-5-ol](/img/structure/B290021.png)
![5-(Ethoxycarbonyloxy)-3,4,N-triphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B290022.png)
![(6Z)-6-[hydroxy(phenyl)methylidene]-3,4-diphenylthieno[2,3-c]pyridazin-5-one](/img/structure/B290026.png)

![2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B290030.png)
![1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B290031.png)
![Ethyl 3-amino-4-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B290032.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B290033.png)


![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)